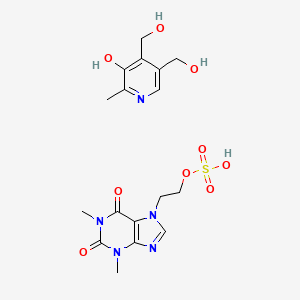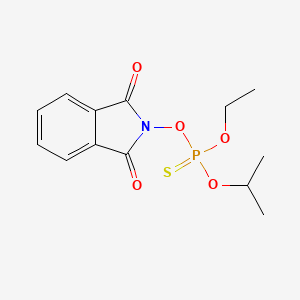
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane is an organic compound with the molecular formula C10H15Cl It is a derivative of norbornane, featuring a chlorine atom and a methylene group attached to the bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane typically involves the chlorination of 2-methylene-3,3-dimethylbicyclo(2.2.1)heptane. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form hydrocarbons or other reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane involves its interaction with specific molecular targets. The chlorine atom and methylene group play crucial roles in its reactivity and interaction with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its detailed molecular interactions .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane can be compared with other similar compounds such as:
Camphene: A bicyclic monoterpene with similar structural features but lacking the chlorine atom.
2,2-Dimethyl-3-methylenebicyclo(2.2.1)heptane: Similar in structure but without the chlorine substitution.
The presence of the chlorine atom in this compound imparts unique chemical properties, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
4017-64-5 |
|---|---|
Molekularformel |
C10H15Cl |
Molekulargewicht |
170.68 g/mol |
IUPAC-Name |
1-chloro-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H15Cl/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
DXHDPJYJYKQEEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)(C1=C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)


![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
![5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14173641.png)



![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)
